molecular formula C20H17N3O2 B14671369 N,N,N'-Triphenyl-2-imidodicarbonic diamide CAS No. 37475-82-4

N,N,N'-Triphenyl-2-imidodicarbonic diamide

Cat. No.: B14671369
CAS No.: 37475-82-4
M. Wt: 331.4 g/mol
InChI Key: VYZRMUBHPVEZDV-UHFFFAOYSA-N
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Description

N,N,N’-Triphenyl-2-imidodicarbonic diamide is a chemical compound known for its unique structure and properties It is characterized by the presence of three phenyl groups attached to an imidodicarbonic diamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-Triphenyl-2-imidodicarbonic diamide typically involves the reaction of triphenylamine with phosgene, followed by the addition of ammonia. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. The process can be summarized as follows:

    Reaction of Triphenylamine with Phosgene: This step involves the formation of an intermediate compound.

    Addition of Ammonia: The intermediate is then reacted with ammonia to form N,N,N’-Triphenyl-2-imidodicarbonic diamide.

Industrial Production Methods

Industrial production of N,N,N’-Triphenyl-2-imidodicarbonic diamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Triphenyl-2-imidodicarbonic diamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction usually takes place under mild conditions.

    Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N’-Triphenyl-2-imidodicarbonic diamide oxide, while reduction may produce N,N,N’-Triphenyl-2-imidodicarbonic diamide hydride.

Scientific Research Applications

N,N,N’-Triphenyl-2-imidodicarbonic diamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of N,N,N’-Triphenyl-2-imidodicarbonic diamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

N,N,N’-Triphenyl-2-imidodicarbonic diamide can be compared with other similar compounds, such as:

    Biuret: Similar in structure but lacks the phenyl groups.

    Allophanamide: Contains a similar imidodicarbonic diamide core but with different substituents.

    Carbamylurea: Another related compound with a different substitution pattern.

The uniqueness of N,N,N’-Triphenyl-2-imidodicarbonic diamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications.

Properties

CAS No.

37475-82-4

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

1,1-diphenyl-3-(phenylcarbamoyl)urea

InChI

InChI=1S/C20H17N3O2/c24-19(21-16-10-4-1-5-11-16)22-20(25)23(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,21,22,24,25)

InChI Key

VYZRMUBHPVEZDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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